

2-(4-Bromo-3-methylphenoxy)acetic acid

literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(4-Bromo-3-methylphenoxy)acetic acid
Cat. No.:	B181241

[Get Quote](#)

An In-depth Technical Guide to **2-(4-Bromo-3-methylphenoxy)acetic acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(4-Bromo-3-methylphenoxy)acetic acid**, a halogenated derivative of phenoxyacetic acid. Synthesizing foundational chemical principles with applied biological insights, this document is intended for researchers, chemists, and drug development professionals exploring the potential of this molecular scaffold. We will delve into its synthesis, physicochemical characteristics, established and putative mechanisms of action, and its multifaceted biological activities, grounded in authoritative literature.

Introduction: The Phenoxyacetic Acid Scaffold

Phenoxyacetic acids are a well-established class of organic compounds, with the parent molecule, phenoxyacetic acid (POA), serving as a structural backbone for numerous derivatives.^[1] While POA itself has limited biological activity, its substituted analogs, particularly the chlorinated derivatives, revolutionized agriculture in the 1940s as selective herbicides.^{[2][3]} These compounds, known as "phenoxyes," function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in broadleaf plants.^{[4][5]}

The compound of interest, **2-(4-Bromo-3-methylphenoxy)acetic acid**, incorporates a bromine atom and a methyl group on the phenyl ring. These substitutions are not arbitrary; the nature, position, and number of substituents on the aromatic ring critically determine the molecule's physicochemical properties, biological activity, selectivity, and toxicity.^[6] This guide will explore the specific attributes conferred by the 4-bromo and 3-methyl substitution pattern.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters influence its solubility, stability, membrane permeability, and formulation characteristics.

Property	Value	Source
IUPAC Name	2-(4-bromo-3-methylphenoxy)acetic acid	[7]
CAS Number	90971-89-4	[8]
Molecular Formula	C ₉ H ₉ BrO ₃	[7] [8]
Molecular Weight	245.07 g/mol	[8]
Appearance	White to off-white crystalline powder	[9] (analog)
SMILES	CC1=C(C=C(C=C1)Br)OCC(=O)O	[10]
InChI Key	XBWSIQZJWUSHEH-UHFFFAOYSA-N	[10]

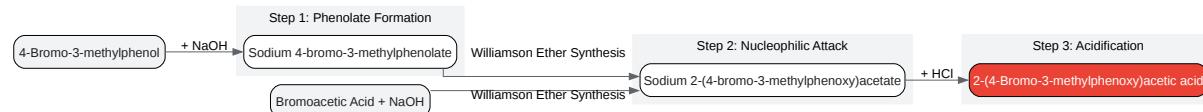
Synthesis of 2-(4-Bromo-3-methylphenoxy)acetic acid

The synthesis of phenoxyacetic acids is a classic example of the Williamson ether synthesis. The general method, first reported in 1880 for the parent compound, involves the reaction of a phenolate with a haloacetate.^[1] The following protocol outlines a reliable method for synthesizing **2-(4-Bromo-3-methylphenoxy)acetic acid**.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize **2-(4-Bromo-3-methylphenoxy)acetic acid** from 4-bromo-3-methylphenol and a haloacetic acid derivative.

Materials:

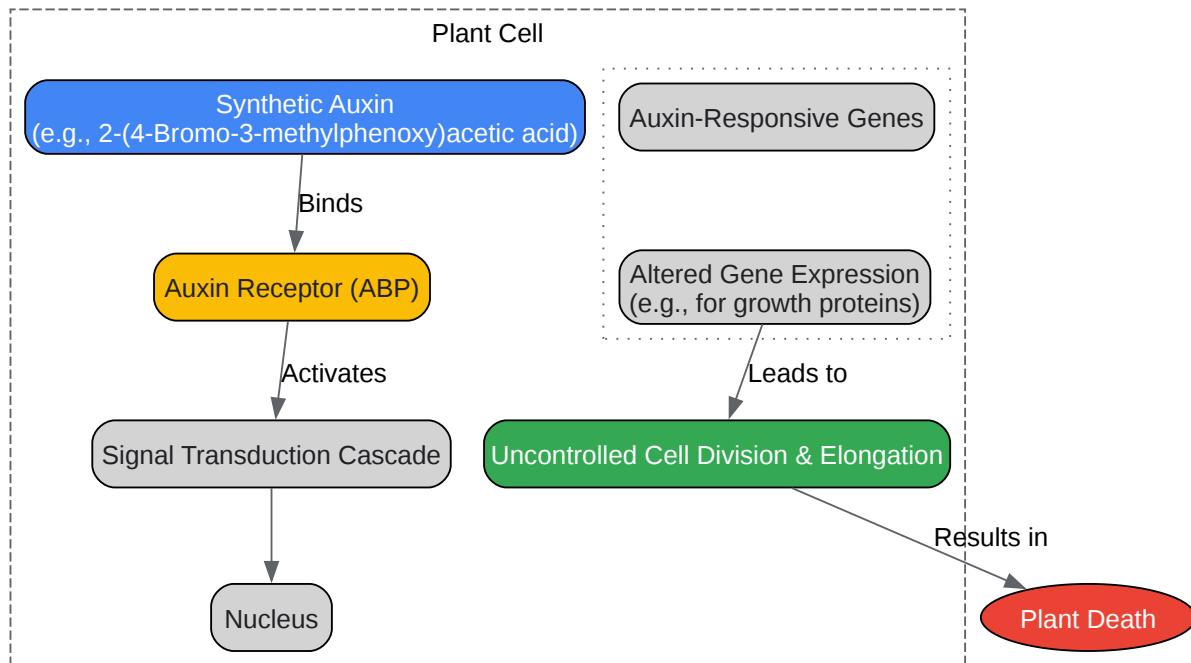

- 4-bromo-3-methylphenol
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Bromoacetic acid[11] or Sodium chloroacetate[1]
- Hydrochloric acid (HCl)
- Distilled water
- Suitable organic solvent (e.g., ethanol, DMF)

Step-by-Step Methodology:

- Formation of the Phenolate:
 - In a round-bottom flask, dissolve 4-bromo-3-methylphenol in a minimal amount of an appropriate solvent (e.g., water or ethanol).
 - Add an equimolar amount of a strong base (e.g., NaOH pellets or a concentrated aqueous solution) to the stirred solution. This deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium 4-bromo-3-methylphenolate.
 - The reaction is typically exothermic and should proceed to completion with stirring.
- Nucleophilic Substitution:
 - Prepare a solution of the haloacetic acid (e.g., bromoacetic acid) neutralized with a base, or use a salt like sodium chloroacetate.
 - Add the haloacetate solution to the phenolate solution. The phenolate anion will act as a nucleophile, attacking the electrophilic methylene carbon of the haloacetate and displacing

the halide ion (Br^- or Cl^-).[\[1\]](#)

- Gently heat the reaction mixture (e.g., to 40-60°C) with continuous stirring for several hours to drive the reaction to completion.[\[11\]](#) Reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Acidification and Isolation:
 - After cooling the reaction mixture to room temperature, slowly add concentrated HCl until the solution becomes strongly acidic (pH ~2).[\[11\]](#)
 - Protonation of the carboxylate salt precipitates the final product, **2-(4-Bromo-3-methylphenoxy)acetic acid**, which is typically a solid.
 - Cool the mixture in an ice bath to maximize precipitation.
- Purification:
 - Collect the crude product by vacuum filtration and wash the filter cake with cold distilled water to remove inorganic salts.
 - Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hot water, ethanol/water mixture, or xylene[\[12\]](#)) to yield the pure product.
- Characterization:
 - Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Determine the melting point and compare it to literature values if available.


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(4-Bromo-3-methylphenoxy)acetic acid**.

Mechanism of Action: A Synthetic Auxin

The primary mechanism of action for phenoxyacetic acids is based on their structural similarity to the natural plant hormone auxin (IAA).^{[3][5]} They are classified as synthetic auxins or auxinic herbicides.

- Molecular Mimicry and Receptor Binding: The compound mimics IAA and binds to auxin-binding proteins (ABPs), which function as auxin receptors, located in the cell membrane, endoplasmic reticulum, and nucleus.^{[3][5]}
- Disruption of Homeostasis: Unlike natural IAA, whose concentration is tightly regulated by the plant through synthesis, degradation, and conjugation, synthetic auxins like **2-(4-Bromo-3-methylphenoxy)acetic acid** are persistent.^[3] The plant's regulatory systems are overwhelmed by the high concentration of this "impostor" hormone.^[5]
- Uncontrolled Growth: This persistent signaling cascade leads to a host of physiological disruptions, including abnormal cell enlargement, division, and epinastic growth (twisting of stems and leaves). It interferes with protein synthesis and the normal transport of nutrients.^[5]
- Lethal Outcome: The plant essentially experiences rapid, uncontrolled growth that exhausts its metabolic reserves, leading to tissue damage and ultimately, death. This is often described as the plant "growing to death".^[4] This mode of action is particularly effective against dicotyledonous (broadleaf) weeds, while monocotyledonous plants like grasses are often more resistant.^{[2][13]}

[Click to download full resolution via product page](#)

Caption: The auxinic mechanism of action for phenoxyacetic acid herbicides.

Biological Activities and Potential Applications

While primarily investigated as herbicides, the phenoxyacetic acid scaffold and its halogenated derivatives possess a broad spectrum of biological activities relevant to both agriculture and medicine.

Herbicidal Activity

As a member of the phenoxy herbicide family, the primary application for **2-(4-Bromo-3-methylphenoxy)acetic acid** is in weed management.^{[2][4]} Its structure suggests it would be effective against broadleaf weeds. The specific combination of a bromo and methyl group influences its activity spectrum and potency. The molecular structure, particularly the

substitution pattern on the ring, is a key determinant of efficacy and selectivity.[\[6\]](#) Further research is needed to quantify its herbicidal activity (e.g., determining IC₅₀ values against various weed species) compared to commercial standards like 2,4-D and MCPA.[\[14\]](#)

Antimicrobial Activity

Halogenation, especially bromination, is a common strategy in medicinal chemistry to enhance the antimicrobial potency of organic molecules. Bromophenols isolated from marine sources are known for their significant bioactivities, including antimicrobial effects.[\[15\]](#) Studies on the closely related para-bromophenoxyacetic acid have demonstrated promising activity against a range of bacteria (*Bacillus subtilis*, *E. coli*, *Klebsiella pneumoniae*) and fungi (*Candida albicans*, *Trichoderma*).[\[16\]](#)[\[17\]](#) The bromo group was suggested to be crucial for this enhanced effectiveness.[\[17\]](#) Therefore, **2-(4-Bromo-3-methylphenoxy)acetic acid** is a strong candidate for investigation as a novel antibacterial or antifungal agent. Its potential modes of action could involve cell membrane disruption, inhibition of nucleic acid or protein synthesis, or interference with cell wall synthesis.[\[16\]](#)[\[17\]](#)

Potential Pharmaceutical Applications

The phenoxyacetic acid moiety is a privileged scaffold found in numerous approved drugs and clinical candidates.[\[18\]](#) Derivatives have been explored for a wide range of therapeutic uses:

- Anti-inflammatory: Certain derivatives act as selective COX-2 inhibitors, presenting a potential avenue for developing new non-steroidal anti-inflammatory drugs (NSAIDs).[\[19\]](#)
- Anticancer: Various phenoxyacetic acid derivatives have been synthesized and evaluated for their in-vitro anticancer activity against human cancer cell lines.[\[18\]](#)[\[20\]](#)
- Anticonvulsant and Antihypertensive: The versatility of this chemical structure has led to its incorporation in compounds designed to treat neurological and cardiovascular disorders.[\[18\]](#)

Given this precedent, **2-(4-Bromo-3-methylphenoxy)acetic acid** serves as a valuable intermediate for the synthesis of novel therapeutic agents.[\[9\]](#) Its structure can be further modified to optimize for potency, selectivity, and pharmacokinetic properties against various biological targets.

Conclusion and Future Directions

2-(4-Bromo-3-methylphenoxy)acetic acid is a multifaceted compound rooted in the well-understood chemistry of synthetic auxins. While its most apparent application lies in the development of novel herbicides, its structural features—particularly the presence of a bromine atom—suggest significant potential in the antimicrobial field. Furthermore, the broader history of the phenoxyacetic acid scaffold in medicine makes this compound a valuable starting point for drug discovery programs targeting inflammation, cancer, and other diseases.

Future research should focus on the quantitative evaluation of its biological activities, including head-to-head comparisons with industry standards. Elucidating its specific structure-activity relationships, exploring its mechanism of action in non-plant systems, and assessing its toxicological profile will be critical steps in unlocking the full potential of this versatile molecule.

References

- Wikipedia. (n.d.). Phenoxy herbicide.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
- Journal of Agricultural and Food Chemistry. (2024). Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl)phenoxyacetamide Derivatives.
- Nufarm. (n.d.). PHENOXIES.
- Journal of Emerging Technologies and Innovative Research. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
- PMC - NIH. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.
- PubChem. (n.d.). **2-(4-Bromo-3-methylphenoxy)acetic acid**.
- ResearchGate. (n.d.). Physical and chemical properties of phenoxyacetic acid herbicides.
- Wikipedia. (n.d.). Phenoxyacetic acid.
- PMC - NIH. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid.
- Chem-Impex. (n.d.). 2-(4-Bromophenyl)acetic acid.
- Oakwood Chemical. (n.d.). **2-(4-Bromo-3-methylphenoxy)acetic acid**.
- Santa Cruz Biotechnology. (n.d.). **2-(4-Bromo-3-methylphenoxy)acetic acid**.
- Santa Cruz Biotechnology. (n.d.). **2-(4-Bromo-3-methylphenoxy)acetic acid**.
- MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.

- PMC - NIH. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (2025). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides.
- PMC - PubMed Central. (n.d.). Bromophenols in Marine Algae and Their Bioactivities.
- Building Blocks. (n.d.). SBB005728 **2-(4-bromo-3-methylphenoxy)acetic acid**.
- ResearchGate. (2025). Microbiological Activities Of Para - Bromophenoxy Acetic Acid.
- Tuijin Jishu/Journal of Propulsion Technology. (n.d.). Microbiological Activities Of Para - Bromophenoxy Acetic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 5. cdn.nufarm.com [cdn.nufarm.com]
- 6. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]
- 7. 2-(4-Bromo-3-methylphenoxy)acetic acid | C9H9BrO3 | CID 687013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(4-Bromo-3-methylphenoxy)acetic acid [oakwoodchemical.com]
- 9. chemimpex.com [chemimpex.com]
- 10. echemstore.com [echemstore.com]
- 11. rsc.org [rsc.org]
- 12. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

- 14. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. propulsiontechjournal.com [propulsiontechjournal.com]
- 18. jetir.org [jetir.org]
- 19. mdpi.com [mdpi.com]
- 20. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(4-Bromo-3-methylphenoxy)acetic acid literature review]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181241#2-4-bromo-3-methylphenoxy-acetic-acid-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com